molecular formula C11H7ClFNO B6367326 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one CAS No. 1111115-41-3

5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B6367326
CAS No.: 1111115-41-3
M. Wt: 223.63 g/mol
InChI Key: PLRDYQVWKCBTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C11H7ClFNO It is a derivative of pyridine, characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to the pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and 2-chloropyridine.

    Coupling Reaction: The key step involves a coupling reaction between 3-chloro-5-fluoroaniline and 2-chloropyridine under basic conditions, often using a palladium catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the pyridinone ring. This step may require heating and the use of a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substituted Derivatives: Products with various functional groups replacing the chloro or fluoro substituents.

    N-Oxides: Formed through oxidation reactions.

    Amines: Resulting from reduction reactions.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one depends on its specific application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and fluoro substituents enhance its binding affinity and selectivity.

    Biological Probes: It interacts with target proteins or nucleic acids, allowing researchers to study their function and structure.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-5-fluorophenyl)pyridin-2-amine: Similar structure but with an amine group instead of a ketone.

    3-Chloro-5-fluorophenyl)pyridin-2-ylmethanol: Contains a hydroxyl group instead of a ketone.

Uniqueness

5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRDYQVWKCBTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682887
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111115-41-3
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.